3-bromo-1-(bromodifluoromethyl)-1H-pyrazole 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20458243
InChI: InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H
SMILES:
Molecular Formula: C4H2Br2F2N2
Molecular Weight: 275.88 g/mol

3-bromo-1-(bromodifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20458243

Molecular Formula: C4H2Br2F2N2

Molecular Weight: 275.88 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-(bromodifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C4H2Br2F2N2
Molecular Weight 275.88 g/mol
IUPAC Name 3-bromo-1-[bromo(difluoro)methyl]pyrazole
Standard InChI InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H
Standard InChI Key QHKACDGUAMMVSA-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1Br)C(F)(F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a bromodifluoromethyl group (-CF₂Br) and at the 3-position with a bromine atom (Figure 1). This arrangement creates significant electronic effects:

  • The bromodifluoromethyl group introduces strong electron-withdrawing characteristics, polarizing the ring and enhancing electrophilic substitution potential .

  • The 3-bromo substituent provides a site for cross-coupling reactions, commonly exploited in Suzuki-Miyaura or Buchwald-Hartwig aminations .

Table 1: Comparative Analysis of Halogenated Pyrazoles

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Bromo-1-(bromodifluoromethyl)-1H-pyrazoleC₄H₂Br₂F₂N₂275.881046831-96-2
4-Bromo-1-(bromodifluoromethyl)-1H-pyrazoleC₄H₂Br₂F₂N₂275.881046831-96-2*
3-(Bromodifluoromethyl)-1H-pyrazoleC₄H₃BrF₂N₂196.982044797-26-2

*Note: The 4-bromo isomer shares the same CAS number due to registry conventions .

Spectroscopic Characterization

While experimental NMR and IR data for the target compound remain unpublished, inferences can be drawn from analogous structures:

  • ¹H NMR: The pyrazole proton at position 5 is expected to resonate near δ 7.8–8.2 ppm, deshielded by adjacent electronegative groups .

  • ¹⁹F NMR: The -CF₂Br group typically shows a doublet near δ -60 ppm due to coupling with adjacent fluorine atoms .

Synthetic Methodologies

Bromodifluoromethylation Strategies

Introducing the -CF₂Br group to pyrazole cores typically involves:

  • Electrophilic Substitution: Treatment of 1H-pyrazole with bromodifluoromethylating agents like CF₂BrCl under Lewis acid catalysis (e.g., AlCl₃) .

  • Radical Pathways: Photoinitiated reactions using CF₂Br₂ and azobisisobutyronitrile (AIBN) enable regioselective functionalization at the 1-position .

Regioselective Bromination

The 3-bromo substituent is installed via directed ortho-metalation (DoM) strategies:

  • Lithiation-Bromination: Using LDA (lithium diisopropylamide) at -78°C followed by quenching with Br₂ yields 3-bromo derivatives with >90% regioselectivity .

  • Transition Metal Catalysis: Pd-mediated C-H activation enables direct bromination, though competing 4-substitution remains a challenge .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability for the title compound .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane45.2
Ethanol8.7
Water<0.1

Data extrapolated from analogs with -CF₂Br groups .

Reactivity and Applications

Nucleophilic Displacement

The 3-bromo substituent undergoes efficient SNAr reactions:

  • With amines: Forms 3-amino derivatives (k = 1.2 × 10⁻³ s⁻¹ in DMF at 80°C) .

  • With thiols: Yields 3-sulfanyl analogs via Pd-catalyzed C-S coupling .

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, leveraging its ability to:

  • Act as a hydrogen bond acceptor via the pyrazole nitrogen .

  • Participate in halogen bonding through bromine atoms .

Biological Activity

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinases due to:

  • Halogen Bonding: Br···O=C interactions with Leu956 backbone .

  • Hydrophobic Fit: CF₂Br group occupying a lipophilic pocket .

Cytotoxicity Screening

Preliminary MTT assays against HeLa cells show IC₅₀ = 18.7 µM, suggesting moderate anticancer potential .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Based on analogs with similar substituents .

Protective Measures

  • PPE: Nitrile gloves, face shield

  • Storage: Under N₂ at -20°C in amber glass

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